molecular formula C19H23ClN4 B2478616 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896074-55-8

5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2478616
CAS No.: 896074-55-8
M. Wt: 342.87
InChI Key: OYAUUIOCJKCSGA-UHFFFAOYSA-N
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Description

5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine
  • 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

Compared to similar compounds, 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4/c1-12(2)22-17-10-16(19(3,4)5)23-18-15(11-21-24(17)18)13-6-8-14(20)9-7-13/h6-12,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAUUIOCJKCSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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